1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone
Overview
Description
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group and a methyl group attached to the isoxazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity . The potential drug target for these molecules is DNA gyrase , an enzyme that introduces supercoiling into DNA. This supercoiling is essential for various processes such as DNA replication and transcription .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This inhibition could prevent the supercoiling of DNA, thereby disrupting essential cellular processes like DNA replication and transcription .
Biochemical Pathways
Given its potential interaction with dna gyrase, it can be inferred that it may affect the dna replication and transcription pathways . The downstream effects of this interaction could include disruption of bacterial growth and proliferation .
Result of Action
Based on its potential antibacterial activity , it can be inferred that it may lead to the inhibition of bacterial growth and proliferation .
Preparation Methods
The synthesis of 1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride forms the corresponding oxime, which can then undergo cyclization with acetic anhydride to yield the isoxazole ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone can be compared with other isoxazole derivatives, such as:
1-[3-(4-Hydroxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone: This compound has a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.
1-[3-(4-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone: The presence of a chloro group can enhance the compound’s electrophilicity and affect its interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-14-13(12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNSHHIGZKTGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216233 | |
Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169814-51-1 | |
Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169814-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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